The Discovery of Dihydrogen Hexahydroxoplatinate(IV): A Technical Guide for Researchers
The Discovery of Dihydrogen Hexahydroxoplatinate(IV): A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of dihydrogen hexahydroxoplatinate(IV), more commonly known as hexahydroxoplatinic acid (H₂[Pt(OH)₆]). This document delves into the historical context of its initial synthesis by M. Blondel in the early 20th century and outlines both the foundational and contemporary methods for its preparation. Detailed experimental protocols, causality behind procedural choices, and in-depth characterization data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important platinum(IV) compound. The guide emphasizes the compound's structure, properties, and its role as a critical precursor in the synthesis of platinum-based catalysts and other platinum-containing materials.
Introduction: Unveiling a Cornerstone of Platinum(IV) Chemistry
The field of platinum chemistry, with its profound impact on catalysis and medicine, is built upon the synthesis and understanding of key coordination complexes.[1][2] Among these, dihydrogen hexahydroxoplatinate(IV) (H₂[Pt(OH)₆]) stands as a fundamental species, representing the fully hydrolyzed state of platinum(IV) in aqueous solution. Its discovery was a pivotal moment, expanding the known chemistry of platinum beyond the prevalent halide complexes and providing a gateway to a new class of platinum compounds.
This guide provides an in-depth exploration of the discovery of H₂[Pt(OH)₆], not merely as a historical footnote, but as a case study in classical inorganic synthesis and characterization. We will examine the pioneering work that first brought this compound to light and connect it to the modern, sophisticated techniques used today for its synthesis and analysis. For researchers in materials science and drug discovery, a deep understanding of this foundational compound is crucial, as it often serves as the starting point for the development of novel catalysts and therapeutic agents.[3]
The Historical Discovery: M. Blondel's Contribution
The first documented synthesis of hexahydroxoplatinic acid is attributed to the work of M. Blondel in 1904, with a more detailed account published in 1905.[4] Prior to this, the chemistry of platinum was largely dominated by its chloro-complexes, such as hexachloroplatinic acid (H₂[PtCl₆]). Blondel's work demonstrated the complete substitution of chloride ligands with hydroxyl groups, a significant advancement in understanding the aqueous chemistry of platinum(IV).
The foundational synthesis developed by Blondel involved the hydrolysis of hexachloroplatinic acid. This was achieved by reacting an aqueous solution of H₂[PtCl₆] with a base, leading to the precipitation of the corresponding salt of the hexahydroxoplatinate(IV) anion, [Pt(OH)₆]²⁻. Subsequent acidification of this salt then yielded the free acid, H₂[Pt(OH)₆]. This seminal work laid the groundwork for the future exploration of platinum(IV) hydroxide chemistry.
Synthesis Methodologies: From Historical Precedent to Modern Practice
The synthesis of dihydrogen hexahydroxoplatinate(IV) fundamentally relies on the hydrolysis of a suitable platinum(IV) precursor, most commonly hexachloroplatinic acid (H₂[PtCl₆]). The process is typically carried out in two main stages: the formation of a salt of the hexahydroxoplatinate(IV) anion, followed by the protonation to yield the free acid.
Synthesis of Sodium Hexahydroxyplatinate(IV) (Na₂[Pt(OH)₆])
The most common intermediate in the preparation of H₂[Pt(OH)₆] is its sodium salt.[3][5][6] The synthesis of sodium hexahydroxyplatinate(IV) is a robust and high-yielding process.
Experimental Protocol:
-
Preparation of the Platinum Precursor: Begin with a standardized aqueous solution of hexachloroplatinic acid (H₂[PtCl₆]). This is typically prepared by dissolving platinum metal in aqua regia.[7]
-
Hydrolysis: To the stirred solution of H₂[PtCl₆], slowly add a stoichiometric excess of a sodium hydroxide (NaOH) solution. The reaction is characterized by a color change as the chloro-ligands are sequentially replaced by hydroxo-ligands.
-
Precipitation: The sodium salt, Na₂[Pt(OH)₆], will precipitate from the solution as a yellow to orange powder.[5] The completeness of the precipitation can be influenced by temperature and the concentration of the reactants.
-
Isolation and Purification: The precipitate is collected by filtration, washed with deionized water to remove any residual sodium chloride and excess sodium hydroxide, and then dried under vacuum.
Causality of Experimental Choices:
-
The use of a strong base like NaOH is essential to drive the hydrolysis reaction to completion, ensuring the full substitution of all six chloride ligands.
-
Slow addition of the base helps to control the reaction exotherm and allows for the formation of a more crystalline and easily filterable precipitate.
-
Washing the product is critical to obtain a pure sample, as residual chloride ions can interfere with subsequent reactions or applications.
Preparation of Dihydrogen Hexahydroxoplatinate(IV) (H₂[Pt(OH)₆])
The free acid is obtained by the careful acidification of the sodium salt.
Experimental Protocol:
-
Suspension: Suspend the purified sodium hexahydroxyplatinate(IV) in deionized water.
-
Acidification: Slowly add a dilute solution of a strong acid, such as nitric acid or perchloric acid, to the suspension with vigorous stirring. The pH of the solution should be carefully monitored.
-
Isolation: As the sodium ions are exchanged for protons, the less soluble hexahydroxoplatinic acid precipitates. The solid is then collected by filtration, washed with cold deionized water, and dried.
Causality of Experimental Choices:
-
The choice of a non-coordinating strong acid is important to avoid the introduction of new ligands into the platinum coordination sphere.
-
Slow and controlled acidification is crucial to prevent the formation of highly soluble platinum-aqua-hydroxy species and to ensure the complete precipitation of the desired product.
Logical Flow of Synthesis:
Caption: Synthesis pathway for H₂[Pt(OH)₆].
Structural Characterization and Physicochemical Properties
The characterization of dihydrogen hexahydroxoplatinate(IV) and its corresponding anion, [Pt(OH)₆]²⁻, relies on a combination of spectroscopic and analytical techniques.
Molecular Structure
The hexahydroxoplatinate(IV) anion, [Pt(OH)₆]²⁻, possesses an octahedral coordination geometry with the platinum(IV) ion at the center.[7] The six hydroxide ligands are arranged symmetrically around the platinum core.
Structural Diagram of the [Pt(OH)₆]²⁻ Anion:
Caption: Octahedral geometry of the [Pt(OH)₆]²⁻ anion.
Spectroscopic Characterization
¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR is a powerful tool for studying platinum complexes in solution. The chemical shift of the [Pt(OH)₆]²⁻ anion is highly sensitive to its chemical environment. In aqueous solutions, the hydrolysis of chloro-aqua-hydroxy species of platinum(IV) can be monitored by observing the appearance and disappearance of distinct signals in the ¹⁹⁵Pt NMR spectrum.[8][9][10] The fully hydrolyzed species, [Pt(OH)₆]²⁻, gives a characteristic resonance that confirms its formation.
Vibrational Spectroscopy (Infrared and Raman): The vibrational modes of the [Pt(OH)₆]²⁻ anion can be probed using Infrared (IR) and Raman spectroscopy. Key vibrational bands include:
-
O-H stretching: These bands are typically observed in the high-frequency region of the IR spectrum and can provide information about hydrogen bonding within the crystal lattice.
-
Pt-O stretching and bending: These vibrations occur at lower frequencies and are characteristic of the platinum-oxygen bonds within the octahedral framework.
X-ray Absorption Spectroscopy (XAS): XAS techniques, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide information about the oxidation state of the platinum center and the local coordination environment (bond distances and coordination numbers). This is particularly useful for characterizing the compound in both solid and solution states.
Physicochemical Properties
| Property | Value |
| Chemical Formula | H₂[Pt(OH)₆] |
| Molecular Weight | 297.12 g/mol |
| Appearance | Yellow to orange powder[5] |
| Oxidation State of Platinum | +4 |
| Coordination Geometry | Octahedral |
| Solubility | Sparingly soluble in water |
Applications in Research and Development
Dihydrogen hexahydroxoplatinate(IV) is a crucial starting material in several areas of research and industrial application.
-
Catalyst Precursor: It is widely used as a precursor for the synthesis of supported platinum catalysts.[3] The absence of halide ligands is often advantageous in catalytic applications where halides can act as poisons.
-
Synthesis of Platinum(IV) Complexes: H₂[Pt(OH)₆] serves as a versatile starting material for the synthesis of a wide range of platinum(IV) complexes through ligand exchange reactions. This is particularly relevant in the development of new anticancer prodrugs.[2][11]
-
Materials Science: It is used in the preparation of platinum-containing thin films and nanomaterials with applications in electronics and sensor technology.
Workflow for Catalyst Preparation:
Caption: General workflow for preparing supported platinum catalysts.
Conclusion
The discovery of dihydrogen hexahydroxoplatinate(IV) by M. Blondel marked a significant milestone in the understanding of platinum chemistry. The ability to create a fully hydroxylated platinum(IV) species opened new avenues for synthesis and application that continue to be explored today. This technical guide has provided a detailed overview of the historical context, synthesis protocols, and characterization of this fundamental compound. For researchers in catalysis, materials science, and medicinal chemistry, a thorough grasp of the principles outlined herein is essential for the rational design and development of new platinum-based technologies.
References
-
Blondel, M. (1905). Annales de Chimie et de Physique, Series 8, Vol. 6, pp. 81.[4]
-
Egorova, S. A., et al. (2021). Prediction of 195Pt NMR chemical shifts of dissolution products of H2[Pt(OH)6] in nitric acid solutions by DFT methods: how important are the counter-ion effects?. ResearchGate.[8]
-
American Elements. (n.d.). Sodium Hexahydroxyplatinate(IV). Retrieved from [Link][5]
-
Sharma, S., et al. (2012). Methods for Hydroxamic Acid Synthesis. PubMed Central.[12]
-
Dilruba, S., & Kalayda, G. V. (2016). Platinum-based drugs: past, present and future. PubMed.[1]
-
Helm, L., et al. (2010). 195Pt NMR Chemical Shift Trend Analysis as a Method to Assign New Pt(IV)−Halohydroxo Complexes. ResearchGate.[9]
-
Johnstone, T. C., et al. (2007). Basis for Design and Development of Platinum(IV) Anticancer Complexes. ACS Publications.[11]
-
Poincare, L. (n.d.). The New Physics and Its Evolution. Project Gutenberg.[13]
-
Krk, K., et al. (2006). 195Pt NMR study of the speciation and preferential extraction of Pt(IV)-mixed halide complexes by diethylenetriamine-modified silica-based anion exchangers. PubMed.[10]
-
Gately, D. P., & Howell, S. B. (2015). Platinum Antitumor Complexes: 50 Years Since Barnett Rosenberg's Discovery. Journal of Clinical Oncology.[14]
-
Ang, W. H. (2011). DEVELOPMENT OF PLATINUM(IV) COMPLEXES AS ANTICANCER PRODRUGS: THE STORY SO FAR. World Scientific Publishing.[2]
-
Utke, I., et al. (2021). Roadmap for focused ion beam technologies. ResearchGate.[15]
-
Perras, F. A., et al. (2017). Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations. RSC Publishing.[16]
-
Micale, M. S. (2017). Making Spirit Matter: Neurology, Psychology, and Selfhood in Modern France. DOKUMEN.PUB.[17]
-
Perras, F. A., et al. (2017). Structural Characterization of Surface Immobilized Platinum Hydrides by Sensitivity-Enhanced 195Pt Solid State NMR Spectroscopy and DFT Calculations. ChemRxiv.[18]
-
Muséum national d'Histoire naturelle. (2009). 2009 ANNEXE SCIENTIFIQUE.[19]
-
Wikipedia. (n.d.). Platinum-based antineoplastic. Retrieved from [Link][20]
-
Wikipedia. (n.d.). Sodium hexachloroplatinate. Retrieved from [Link][21]
-
Naskar, S., et al. (2003). Simple one-flask method for the preparation of hydroxamic acids. PubMed.[22]
Sources
- 1. Platinum-based drugs: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1911 Encyclopædia Britannica/Platinum - Wikisource, the free online library [en.wikisource.org]
- 5. americanelements.com [americanelements.com]
- 6. 六羟基铂酸钠 (IV) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Buy Sodium hexahydroxyplatinate(IV) (EVT-15282849) [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 195Pt NMR study of the speciation and preferential extraction of Pt(IV)-mixed halide complexes by diethylenetriamine-modified silica-based anion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Project Gutenberg eBook of The New Physics and Its Evolution, by Lucien Poincare [gutenberg.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. dokumen.pub [dokumen.pub]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mnhn.fr [mnhn.fr]
- 20. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 21. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 22. Simple one-flask method for the preparation of hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
